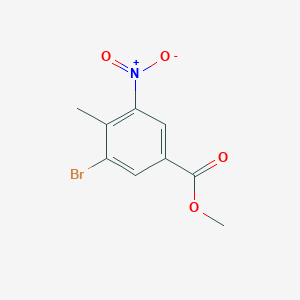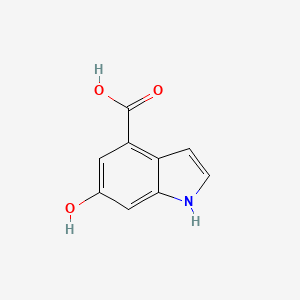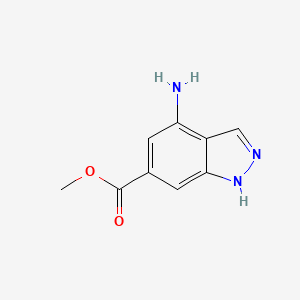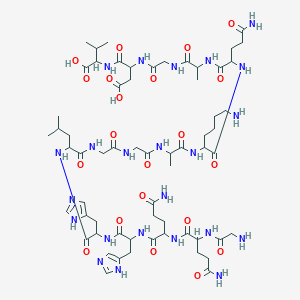
1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride
Overview
Description
1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride, commonly known as DODAC, is a cationic lipid that has found various applications in scientific research. It is a synthetic compound that is widely used in the field of gene therapy, drug delivery, and transfection.
Mechanism of Action
DODAC acts as a cationic lipid that interacts with the negatively charged DNA molecules. It forms stable complexes with DNA through electrostatic interactions, which can then be taken up by cells. DODAC has been shown to enhance the transfection efficiency of DNA, leading to increased gene expression.
Biochemical and Physiological Effects:
DODAC has been shown to have low toxicity and is well-tolerated by cells. It has been used in various cell lines, including human embryonic kidney cells, Chinese hamster ovary cells, and HeLa cells. DODAC has been shown to induce membrane fusion, leading to the release of DNA into the cytoplasm. It has also been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
DODAC has several advantages for lab experiments. It is easy to synthesize and purify, making it a cost-effective transfection reagent. It has also been shown to have low toxicity and is well-tolerated by cells. However, DODAC has some limitations. It can only be used for in vitro experiments and has limited efficacy for in vivo gene delivery. It also has a narrow range of cell types that it can be used on.
Future Directions
There are several future directions for the use of DODAC in scientific research. One area of research is the development of DODAC-based liposomes for targeted drug delivery. DODAC liposomes can be modified to target specific cells or tissues, leading to improved drug delivery and efficacy. Another area of research is the development of DODAC-based gene therapy for the treatment of genetic diseases. DODAC can be used to deliver genes that can correct genetic mutations, leading to improved health outcomes. Overall, DODAC has significant potential for use in scientific research and has many future directions for exploration.
Scientific Research Applications
DODAC has found various applications in scientific research. It is commonly used as a transfection reagent for gene delivery in vitro and in vivo. DODAC forms stable complexes with DNA, which can be used to deliver genes into cells. It has also been used as a liposomal carrier for drug delivery. DODAC liposomes have been shown to improve the bioavailability and efficacy of drugs.
properties
IUPAC Name |
N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4.2ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGTYJPMKXNQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride | |
CAS RN |
64690-21-7 | |
| Record name | Pyridinium, 1,1'-(1,10-decanediyl)bis(4-(octylamino)-, dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064690217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(decane-1,10-diyl)bis[4-(octylamino)pyridinium] dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593287.png)









![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)


